N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide
Description
N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a cinnoline-4-carboxamide moiety
Properties
IUPAC Name |
N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)15(7-3-4-8-15)10-20-14(23)12-9-21-22-13-6-2-1-5-11(12)13/h1-2,5-6,9H,3-4,7-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOARMAEQNYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide typically involves multiple steps:
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Formation of the Trifluoromethylcyclopentyl Intermediate: A common method is the radical trifluoromethylation of cyclopentyl derivatives using reagents like trifluoromethyl iodide (CF₃I) in the presence of radical initiators .
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Attachment of the Cinnoline Moiety: : The intermediate is then reacted with a cinnoline derivative. This can be achieved through nucleophilic substitution reactions where the cyclopentyl intermediate acts as a nucleophile.
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Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
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Reduction: : Reduction reactions can target the cinnoline ring, potentially converting it to dihydrocinnoline derivatives.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Formation of substituted trifluoromethylcyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the effects of trifluoromethyl groups on chemical stability and reactivity.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
Medicinally, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The cinnoline moiety is particularly noted for its biological activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cinnoline moiety can interact with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(trifluoromethyl)cyclopentyl]methyl]quinoline-4-carboxamide
- N-[[1-(trifluoromethyl)cyclopentyl]methyl]pyridine-4-carboxamide
- N-[[1-(trifluoromethyl)cyclopentyl]methyl]benzamide
Uniqueness
Compared to similar compounds, N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties. This uniqueness can translate to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
